molecular formula C80H112N22O21S2 B605907 Balixafortide CAS No. 1051366-32-5

Balixafortide

Cat. No. B605907
M. Wt: 1782.029
InChI Key: UUTLJGUXRVWOSI-YYXAXUJHSA-N
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Description

Balixafortide is a synthetic cyclic peptide and a potent selective antagonist of the chemokine receptor CXCR4 . It is under investigation in clinical trials for HER2 Negative, Locally Recurrent or Metastatic Breast Cancer . It has receptor binding and hematopoietic stem cell-mobilization activities .


Synthesis Analysis

Balixafortide was derived from the natural product polyphemusin following multiple iterative cycles of focused compound library synthesis optimized by analysis of structure-activity relationship . Absorption, distribution, metabolism, and excretion (ADME) profiles were generated from in vitro and in vivo studies .


Molecular Structure Analysis

The molecular formula of Balixafortide is C84H118N24O21S2 . Its molecular weight is 1864.1 g/mol . The IUPAC name of Balixafortide is quite complex and can be found in the PubChem database .


Chemical Reactions Analysis

Balixafortide potently inhibits pERK / pAKT signaling in cancer cells . Its affinity to CXCR4 and inhibition of calcium flux were about 100-fold higher than for AMD3100 (Plerixafor) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Balixafortide can be found in the PubChem database . It includes information about its molecular structure, computed descriptors, and more .

Scientific Research Applications

  • Anti-Angiogenic Activity : Balixafortide, a CXCR4 antagonist, has demonstrated potential in anti-angiogenic therapies. It was found to inhibit VEGF alpha-induced migration and permeabilization of endothelial cells, suggesting its role in modulating angiogenic mechanisms both in vitro and in vivo (Zimmermann, Obrecht, & Remus, 2019).

  • Combination with Eribulin in Metastatic Breast Cancer : Balixafortide has been evaluated in combination with eribulin for treating HER2-negative metastatic breast cancer. A phase I study found that this combination was safe and showed early signs of efficacy (Gil-Martin et al., 2017).

  • Phase 3 Trial in Breast Cancer : A randomized phase 3 trial investigated Balixafortide combined with eribulin versus eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer. The study, however, did not observe differences in objective response rate, clinical benefit rate, progression-free survival, or overall survival between the two arms (Kaufman et al., 2022).

  • Hematopoietic Stem Cell Mobilization : Balixafortide has been shown to be effective in the mobilization of hematopoietic stem cells in healthy volunteers, offering a favorable safety and tolerability profile compared to G-CSF. This suggests its potential utility in stem cell transplantation (Karpova et al., 2017).

  • Survival Outcomes in Breast Cancer Trials : In a phase I trial, Balixafortide demonstrated promising survival outcomes when combined with eribulin in patients with HER2-negative metastatic breast cancer. Landmark survival data suggested that this combination might offer a new treatment option for heavily pre-treated patients (Kaufman et al., 2019).

  • General Overview and Mechanism : Balixafortide is an orally bioavailable CXCR4 inhibitor with activities in receptor binding and hematopoietic stem cell mobilization. It inhibits the interaction of CXCL12 with CXCR4, playing a role in chemotaxis and angiogenesis, and is implicated in several tumor types (Definitions, 2020).

Future Directions

The current status and future directions for radioimaging and treating patients with CXCR4-expressing hematologic and solid malignancies are being reviewed . There are several new CXCR4 inhibitors now being investigated as potential therapies for a variety of fluid and solid tumors .

properties

IUPAC Name

3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWQJZAVFWOOBF-WBMPNIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H118N24O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1864.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balixafortide

CAS RN

1051366-32-5
Record name Balixafortide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balixafortide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
256
Citations
T Robinson, J Escara‐Wilke, J Dai… - The …, 2023 - Wiley Online Library
Background Prostate cancer (PCa) bone metastases have been shown to be more resistant to docetaxel than soft tissue metastases. The proinflammatory chemokine receptor CXCR4 …
Number of citations: 3 onlinelibrary.wiley.com
D Karpova, S Bräuninger, E Wiercinska… - Journal of Translational …, 2017 - Springer
… Balixafortide was well tolerated and rated favorably over G-CSF by subjects. At all doses tested balixafortide … Balixafortide caused mixed leukocytosis in the mid-20 K/µL range. B-…
Number of citations: 47 link.springer.com
P Kaufmann, J Cortes, M Martin, I Mayer, L Vahdat… - Cancer Research, 2020 - AACR
Background: Balixafortide (B) is a potent CXCR4 antagonist. High CXCR4 levels correlate with aggressive metastatic phenotypes and poor prognosis in breast cancer (BC). …
Number of citations: 1 aacrjournals.org
PA Kaufman, M Martin, I Mayer, LT Vahdat… - Annals of …, 2020 - annalsofoncology.org
Background Balixafortide (B), a synthetic cyclic peptide, is a potent selective CXCR4 antagonist with a demonstrated high affinity for the human CXCR4 receptor in in vitro receptor …
Number of citations: 1 www.annalsofoncology.org
J Zimmermann, T Klimkait, F Briand… - Swiss Medical …, 2021 - pesquisa.bvsalud.org
… In addition, balixafortide treatment led to a marked … balixafortide-related mortality suggesting that balixafortide is well-tolerated The data suggest a favourable dual activity of balixafortide …
Number of citations: 3 pesquisa.bvsalud.org
S Pernas, M Martin, PA Kaufman, M Gil-Martin… - The Lancet …, 2018 - thelancet.com
… When we designed our study, the rationale was to use balixafortide to chemosensitise tumour … exposure of balixafortide in relation to eribulin, and minimise the number of balixafortide …
Number of citations: 115 www.thelancet.com
P Kaufman, M Martin, I Mayer, L Vahdat, S Pernas… - Cancer Research, 2022 - AACR
Background: Balixafortide (B), a synthetic cyclic peptide, is a potent selective CXCR4 antagonist with high affinity for the human CXCR4 receptor in pre-clinical studies and is currently …
Number of citations: 0 aacrjournals.org
JC Castan, M Martín, SP Simon, PG Pardo… - Annals of …, 2018 - annalsofoncology.org
Background: CXCR4 is expressed in a variety of cancer types. The CXCR4/SDF-1 axis plays a critical role in tumour growth, angiogenesis, metastasis and regulates function and …
Number of citations: 0 www.annalsofoncology.org
T Robinson, J Escara-Wilke, J Dai, A Arbor… - The Journal of …, 2023 - auajournals.org
INTRODUCTION AND OBJECTIVE: Prostate cancer (PCa) bone metastases have been shown to be more resistant to docetaxel than soft tissue metastases. The proinflammatory …
Number of citations: 0 www.auajournals.org
YY Zhu, YQ Zhang, Z Wang, M Chen, GJ Zhang - Cancer Research, 2022 - AACR
Introduction:. Breast cancer is the most common malignant tumor in women, which seriously affects the physical and mental health of women. Tumor metastasis detection is the key for …
Number of citations: 0 aacrjournals.org

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